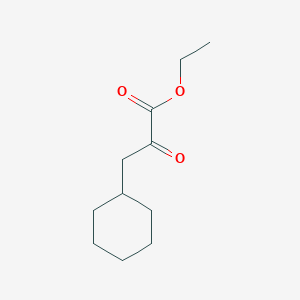

Ethyl 3-cyclohexyl-2-oxopropanoate

Description

Ethyl 3-cyclohexyl-2-oxopropanoate is an ester derivative of 2-oxopropanoic acid (pyruvic acid) with a cyclohexyl substituent at the 3-position. Its structure comprises an ethyl ester group, a ketone moiety (2-oxo), and a cyclohexyl ring, which confers distinct physicochemical properties. This compound is hypothesized to be synthesized via esterification or alkylation reactions, similar to related analogs like ethyl pyruvate (Figure 2, ).

Properties

CAS No. |

51692-88-7 |

|---|---|

Molecular Formula |

C11H18O3 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

ethyl 3-cyclohexyl-2-oxopropanoate |

InChI |

InChI=1S/C11H18O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h9H,2-8H2,1H3 |

InChI Key |

KSVJCMDMIBOFBG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)CC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyclohexyl-2-oxopropanoate typically involves the esterification of 3-cyclohexyl-2-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of ethyl 3-cyclohexyl-2-oxopropanoate may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclohexyl-2-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: 3-cyclohexyl-2-oxopropanoic acid.

Reduction: 3-cyclohexyl-2-hydroxypropanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-cyclohexyl-2-oxopropanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-cyclohexyl-2-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The 3-position substituent significantly impacts molecular behavior. Below is a comparative analysis of key analogs:

Key Observations:

- Synthetic Challenges : Nitropyridinyl derivatives (e.g., 8a, 8b) show moderate yields (45–50%), likely due to steric and electronic effects of nitro groups .

- Functional Group Influence : Heterocyclic substituents (e.g., tetrahydrofuran) introduce polarity, while aromatic groups (e.g., phenyl) may enhance π-π stacking in crystallography .

Reactivity and Pharmacological Potential

- Cyclohexyl vs. For example, ethyl (2-chlorobenzoyl)acetate (NSC 158136) demonstrates reactivity at the ketone and ester moieties for further derivatization .

- Biological Activity: Lipophilic compounds like ethyl 3-cyclohexyl-2-oxopropanoate may exhibit enhanced blood-brain barrier penetration, analogous to nitrosoureas (e.g., NSC-409962), which show efficacy against intracerebral tumors due to high lipophilicity .

- Metabolic Stability : Cyclohexyl groups may slow oxidative metabolism compared to smaller aliphatic rings (e.g., cyclopropyl), as seen in pharmacokinetic studies of related esters .

Biological Activity

Ethyl 3-cyclohexyl-2-oxopropanoate is a compound of interest in the fields of chemistry and biology due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 3-cyclohexyl-2-oxopropanoate features a cyclohexyl group attached to a propanoate moiety, which contributes to its distinct reactivity and biological properties. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile building block in organic synthesis.

The biological activity of ethyl 3-cyclohexyl-2-oxopropanoate is primarily mediated through its interaction with enzymes and other proteins involved in metabolic processes. The ester group can hydrolyze to release the corresponding acid and alcohol, which may participate in further biochemical pathways. This mechanism suggests potential roles in enzyme-catalyzed reactions and metabolic regulation.

Enzyme Interactions

Ethyl 3-cyclohexyl-2-oxopropanoate has been investigated for its effects on various enzymes. Studies indicate that it can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. For instance, it has been shown to affect the activity of enzymes involved in lipid metabolism and energy production .

Pharmacological Potential

The compound's pharmacological properties have garnered attention for potential therapeutic applications. Preliminary studies suggest that ethyl 3-cyclohexyl-2-oxopropanoate may exhibit anti-inflammatory and analgesic effects, making it a candidate for drug development targeting pain management and inflammatory conditions .

Case Studies

- Enzyme-Catalyzed Reactions : In vitro studies demonstrated that ethyl 3-cyclohexyl-2-oxopropanoate enhances the activity of certain dehydrogenases, suggesting its role as an enzymatic cofactor or activator.

- Metabolic Pathways : Research indicated that the compound influences metabolic pathways related to fatty acid oxidation, potentially leading to increased energy expenditure in cellular models .

- Therapeutic Applications : A study exploring the anti-inflammatory properties found that ethyl 3-cyclohexyl-2-oxopropanoate reduced pro-inflammatory cytokine levels in macrophage cultures, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis

The biological activity of ethyl 3-cyclohexyl-2-oxopropanoate can be compared with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Ethyl 3-cyclohexyl-2-oxopropanoate | Anti-inflammatory, enzyme modulation | Hydrolysis to active metabolites |

| Ethyl 3-cyclohexyl-3-oxopropanoate | Anticancer potential | Inhibition of cancer cell proliferation |

| Ethyl 3-cyclopropyl-2-oxopropanoate | Reduced metabolic activity | Altered enzyme interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.